1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C26H26ClN5. This compound is known for its unique structure, which combines a piperazine ring with a benzimidazole moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step procedures. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with piperazine to form 1-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogen atoms can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Scientific Research Applications
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and inhibiting microbial growth .
Comparison with Similar Compounds
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile: This compound has a similar structure but with a propyl group instead of an ethyl group, leading to different chemical and biological properties.
Piperazinyl benzimidazoles: These compounds share the piperazine and benzimidazole moieties but differ in their substituents, affecting their activity and applications.
Properties
Molecular Formula |
C26H26ClN5 |
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Molecular Weight |
444.0 g/mol |
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C26H26ClN5/c1-3-20-18(2)21(16-28)25-29-23-10-6-7-11-24(23)32(25)26(20)31-14-12-30(13-15-31)17-19-8-4-5-9-22(19)27/h4-11H,3,12-15,17H2,1-2H3 |
InChI Key |
ZTIULDVWBODZKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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